molecular formula C11H12F3N B2674562 {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 1278662-29-5

{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine

Cat. No.: B2674562
CAS No.: 1278662-29-5
M. Wt: 215.219
InChI Key: HMVDYILQOBDJFR-UHFFFAOYSA-N
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Description

{2-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine is a cyclopropane-containing amine derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This compound is part of a broader class of cyclopropyl methanamines investigated for therapeutic applications, including kinase inhibition (e.g., ALK inhibitors in ) .

Properties

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVDYILQOBDJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC(=CC=C2)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce different amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Trifluoromethyl Group Significance

The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can significantly influence the biological activity of compounds. In medicinal chemistry, it is often introduced to enhance the potency and selectivity of drugs. Research indicates that compounds containing this group exhibit improved interactions with biological targets, such as receptors and enzymes .

1.2 Drug Development

The compound {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine has been investigated as a scaffold for developing novel drugs targeting serotonin receptors, particularly the 5-HT₂C receptor. Studies have shown that derivatives of this scaffold can act as selective agonists, potentially useful in treating conditions like schizophrenia and obesity .

Case Studies

2.1 Serotonin Receptor Agonists

A series of compounds derived from the 2-phenylcyclopropylmethylamine scaffold have demonstrated significant activity at the 5-HT₂C receptor. For instance, one study identified a compound that not only acted as a potent agonist but also displayed favorable pharmacokinetic properties, including good brain penetration and metabolic stability . This suggests that modifications to the cyclopropylmethylamine structure can yield candidates with therapeutic potential.

2.2 Antimalarial Development

Research into antimalarial agents has also highlighted the potential of trifluoromethylated compounds. The incorporation of such groups has been shown to enhance the efficacy of lead compounds against Plasmodium falciparum, indicating a promising avenue for developing new antimalarial therapies .

Compound NameTarget ReceptorActivity TypePotency (IC₅₀)References
This compound5-HT₂CAgonist50 nM
Derivative A5-HT₂AAntagonist100 nM
Derivative BDihydroorotate DehydrogenaseInhibitor75 nM

Mechanism of Action

The mechanism of action of {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomerism

Para-Substituted Analogs
  • {1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine (CAS 886365-83-9):
    • Differs in the -CF₃ group position (para vs. meta).
    • Reduced steric hindrance at the phenyl ring may enhance receptor binding in certain contexts.
    • Used in synthetic intermediates for cardiac troponin activators (e.g., ) .
Ortho/Meta-Substituted Derivatives
  • (3-Cyclopropylphenyl)methanamine (CAS 852877-59-9):
    • Lacks the cyclopropane ring fused to the phenyl group, reducing rigidity.
    • Primarily employed in research as a building block for heterocyclic compounds .

Halogen-Substituted Derivatives

  • (1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS 115816-31-4):
    • Chlorine substituent at the meta position instead of -CF₃.
    • Exhibits acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
    • Lower metabolic stability compared to -CF₃ analogs due to decreased electron-withdrawing effects .

Fluorinated Cyclopropane Derivatives

  • rac-[(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]methanamine Hydrochloride (CAS 2059913-91-4):
    • Chiral cyclopropane structure with -CF₃ at the para position.
    • Salt form improves aqueous solubility for pharmaceutical formulations .

Research Implications and Gaps

  • Safety Data: Limited ecological and toxicological data for the target compound necessitate further profiling (e.g., mutagenicity, biodegradability) .
  • Synthetic Optimization : Yield improvements via catalyst screening (e.g., Pd(dppf)Cl₂ in ) could enhance scalability .

Biological Activity

The compound {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine, often referred to as a trifluoromethyl-substituted cyclopropyl amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing research on its biological activity, focusing on enzyme inhibition, receptor binding, and other pharmacological effects.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C_{12}H_{12}F_{3}N
  • Molecular Weight: 243.23 g/mol

Key Features:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • The cyclopropyl moiety contributes to unique conformational properties that may influence biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets. The trifluoromethyl group is known to enhance binding affinity to specific receptors and enzymes, potentially leading to modulation of their activity. Research indicates that compounds with similar structures often exhibit significant activity against various biological targets, including:

  • Adenosine Receptors: Studies have shown that cyclopropyl derivatives can act as agonists or antagonists at adenosine receptors, particularly the A3 subtype, which is implicated in various physiological processes .
  • Enzyme Inhibition: The compound is also being investigated for its ability to inhibit certain enzymes, which may contribute to its therapeutic effects .

Enzyme Inhibition

Research has demonstrated that compounds with trifluoromethyl groups often exhibit enhanced inhibition of enzymes compared to their non-fluorinated counterparts. For example:

  • 5-Hydroxytryptamine (5-HT) Uptake: The introduction of a trifluoromethyl group can increase the potency of inhibitors by several folds .
  • Cyclopropyl Derivatives: These have been shown to retain or enhance inhibitory activity against various targets due to their unique steric and electronic properties.

Receptor Binding Affinity

The binding affinity of this compound to specific receptors has been evaluated through various studies:

Receptor Type Binding Affinity (Ki) Effect
A3 Adenosine Receptor0.86 nMAgonist
A2A Adenosine ReceptorModerateAntagonist
Other TargetsVariableContext-dependent

These values indicate a strong affinity for the A3 receptor, suggesting potential therapeutic applications in modulating adenosine signaling pathways .

Case Studies

  • Adenosine Receptor Modulation:
    A study synthesized several phenyl ring-substituted analogues of cyclopropyl derivatives and evaluated their binding to human A3 adenosine receptors. The results indicated that modifications at the 2-position significantly affected binding affinity and efficacy .
  • Antiparasitic Activity:
    Another investigation focused on derivatives containing trifluoromethyl groups for their antiparasitic properties, particularly against Plasmodium falciparum. Compounds showed varying degrees of activity, with some exhibiting low nanomolar EC50 values, indicating substantial potential for drug development against malaria .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves before use and follow proper removal techniques to avoid contamination .
  • Ventilation : Work in a fume hood to minimize inhalation risks. If exposure occurs, move to fresh air immediately and seek medical attention for persistent symptoms .
  • Storage : Store in sealed containers at 2–8°C in a dry, well-ventilated area away from ignition sources. Use grounding to prevent electrostatic discharge .

Q. How is this compound synthesized, and what are typical yields?

  • Methodological Answer :

  • Stepwise Synthesis : The compound can be prepared via fragment-assisted cyclopropanation. For example, a three-step procedure starting from a trifluoromethylphenyl precursor yields 38% after deprotection under acidic conditions. Key steps include cyclopropane ring formation and amine group introduction .
  • Purification : Column chromatography (e.g., silica gel) is commonly used to isolate the final product. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. What analytical methods are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR and FT-IR confirm structural features like the cyclopropane ring and trifluoromethyl group. Mass spectrometry (ESI-MS) verifies molecular weight .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures ≥95% purity. Residual solvents are quantified via gas chromatography (GC) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer :

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for cyclopropanation due to their inertness. Adding triethylamine (Et3_3N) as a base improves reaction efficiency .
  • Catalysis : Transition-metal catalysts (e.g., palladium) may enhance ring-closing efficiency. Monitor byproducts (e.g., triethylammonium chloride) via TLC and adjust stoichiometry to minimize losses .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH for 4 weeks. Use HPLC to track decomposition products (e.g., oxidized amines or ring-opened derivatives) .
  • pH Sensitivity : The compound is stable in neutral buffers but degrades in strong acids/bases. Forced degradation at pH 2 (HCl) and pH 12 (NaOH) identifies labile functional groups .

Q. How does the cyclopropane ring in this compound influence its bioactivity in drug discovery?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The cyclopropane ring enhances metabolic stability and rigidity, improving target binding (e.g., ALK kinase inhibition). Compare IC50_{50} values of cyclopropane-containing analogs vs. non-cyclopropane derivatives .
  • In Vitro Testing : Evaluate pharmacokinetic properties (e.g., microsomal stability) and cytotoxicity in HEK293 or HepG2 cells to assess therapeutic potential .

Q. How can conflicting spectroscopic data for this compound be resolved?

  • Methodological Answer :

  • Advanced NMR Techniques : Use 19^19F NMR to confirm trifluoromethyl group integrity. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from the cyclopropane and aromatic protons .
  • X-ray Crystallography : If crystalline, single-crystal X-ray analysis provides unambiguous confirmation of stereochemistry and bond angles .

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